![molecular formula C20H21ClN4O2S2 B3128297 N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide CAS No. 338794-33-5](/img/structure/B3128297.png)
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide
Vue d'ensemble
Description
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H21ClN4O2S2 and its molecular weight is 449 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A study described the synthesis of novel sulfanilamide-derived 1,2,3-triazole compounds and their evaluation for antibacterial and antifungal activities, indicating that some compounds exhibited promising antibacterial potency against various strains, highlighting the chemical's potential in antimicrobial applications (Wang, Wan, & Zhou, 2010).
- Another study focused on the synthesis and characterization of a specific compound, analyzing its structure and properties using IR, NMR, UV spectra, and X-ray diffraction methods. The research also explored the compound's electronic properties and theoretical aspects, like molecular orbital energies and molecular electrostatic potential maps, providing a comprehensive understanding of the chemical's physical and chemical characteristics (Ataol & Ekici, 2014).
Antimicrobial and Anticancer Properties
- The antimicrobial properties of various derivatives containing 1,2,4-triazole were tested against bacteria, mold, and yeast. These studies suggest the compound's effectiveness in inhibiting microbial growth and its potential in developing new antimicrobial agents (Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
- A research focused on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, and these compounds showed significant antimicrobial activity against various microorganisms. This study provides insight into the compound's utility in creating potent antimicrobial agents (Hassan, 2013).
- Novel derivatives were synthesized and tested for their anticancer activity. The findings indicate that the chemical structure might be crucial in developing new anticancer drugs, showing potential for therapeutic applications (Żołnowska, Sławiński, Pogorzelska, Szafrański, Kawiak, Stasiłojć, Belka, Ulenberg, & Bączek, 2016).
Physicochemical Studies and Applications
- Some compounds were synthesized and investigated for their physicochemical properties. The study provides insights into the reactivity and properties of these compounds, which is essential for understanding their potential applications in various fields (Ihnatova, Kaplaushenko, & Frolova, 2020).
- The physicochemical properties of 1,2,4-triazole derivatives were explored, highlighting the significance of such studies in understanding the compound's potential for various scientific applications (Gotsulya, Panasenko, Knysh, & Pryimenko, 2018).
Propriétés
IUPAC Name |
4-chloro-N-[1-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2S2/c1-3-13-28-20-23-22-19(25(20)2)18(14-15-7-5-4-6-8-15)24-29(26,27)17-11-9-16(21)10-12-17/h3-12,18,24H,1,13-14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMRNPKDOPOZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=C)C(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-chlorobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



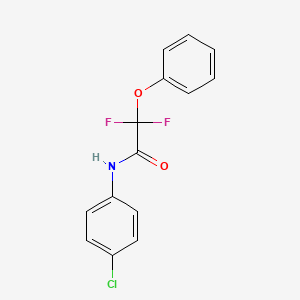
![N-(4-bromophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128226.png)
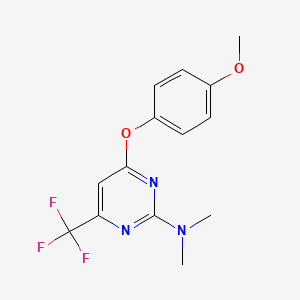
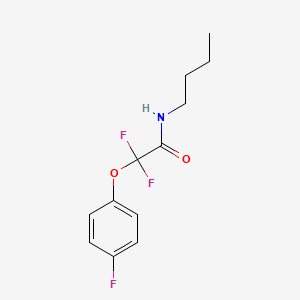
![N-[(4-chlorophenyl)methyl]-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3128240.png)
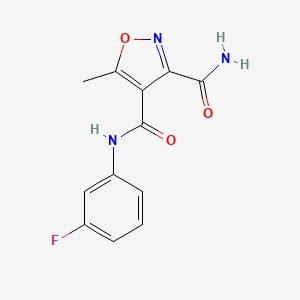

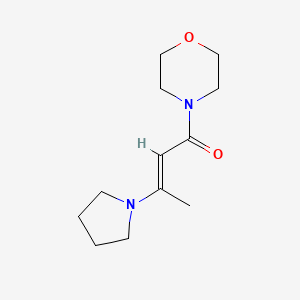
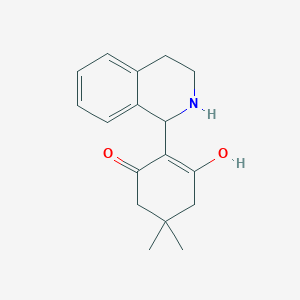
![7-[(E)-2-(4-fluorophenyl)ethenyl]-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3128270.png)
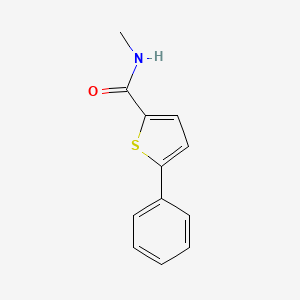
![2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B3128285.png)
![2-[({[(4-Fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B3128291.png)
![Ethyl 4-[[5-[[(4-bromophenyl)sulfonylamino]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate](/img/structure/B3128304.png)